This guide outlines the thermodynamic stability profile and characterization protocols for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., MEK...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the thermodynamic stability profile and characterization protocols for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., MEK/EGFR pathways) and PROTAC linkers.
Given the proprietary nature of specific batch data for this intermediate in public repositories, this guide synthesizes structural analogue data (referencing the precursor 4-Bromo-2-hydroxybenzonitrile) with rigorous experimental protocols designed to generate regulatory-grade stability data.
Compound Identity & Physicochemical Profile
4-Bromo-2-(2-hydroxyethoxy)benzonitrile is a functionalized benzonitrile derivative.[1] Its stability profile is governed by three structural motifs: the electron-withdrawing nitrile group (susceptible to hydrolysis), the aryl bromide (stable but reactive under Pd-catalysis), and the hydroxyethoxy tail (susceptible to oxidation and providing conformational flexibility).
Note: The precursor (4-Bromo-2-hydroxybenzonitrile) melts at ~104-108°C [1]. The flexible hydroxyethoxy chain typically disrupts crystal packing, lowering Tm by 20-40°C.
Solubility (Water)
Low to Moderate
Improved vs. precursor due to -OH and ether oxygen H-bonding capability.
Solubility (Organic)
High (DMSO, MeOH, DCM)
Suitable for standard reverse-phase HPLC.
pKa
~13-14 (Aliphatic -OH)
Neutral under physiological conditions; no acidic phenol proton.
Hygroscopicity
Moderate
The terminal hydroxyl group can coordinate atmospheric moisture; requires desiccated storage.
Thermodynamic Stability Data & Interpretation
The thermodynamic stability of this intermediate is assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[2] These techniques differentiate between physical transitions (melting, polymorphism) and chemical degradation.
Thermal Transitions (DSC)
Primary Endotherm (Melting): Expect a sharp endotherm in the 65–85°C range. A broad peak indicates impurities or solvate desolvation.
Recrystallization (Exotherm): Upon cooling, the compound may exhibit a "cold crystallization" exotherm if it forms a metastable amorphous glass.
Polymorphism: The flexible ethoxy tail increases the likelihood of conformational polymorphs.
Protocol Alert: If a small endotherm precedes the main melt (e.g., at 60°C), perform a heat-cool-heat cycle to confirm if it is a polymorph transition or a solvate melt.
Thermal Decomposition (TGA)
Volatiles (<100°C): Weight loss < 0.5% is acceptable (surface moisture). Significant loss suggests a hydrate or residual solvent (e.g., Ethanol/DCM from synthesis).
Degradation Onset (Td): The ether linkage typically degrades above 200°C .
Critical Limit: The compound should be stable up to at least 150°C to survive standard drying protocols.
Ether Cleavage: Potential loss of hydroxyethyl group (reverting to phenol).
Oxidation
3% H₂O₂, RT, 24h
Aldehyde/Acid: Oxidation of terminal –CH₂OH to –CHO or –COOH.
Thermal
Solid state, 80°C, 7 days
Dimerization: Rare, but possible via solid-state reactivity.
Stability & Degradation Workflows
Visualization: Stability Testing Workflow
This diagram illustrates the decision tree for characterizing the solid-state stability of the intermediate.
Caption: Workflow for thermodynamic stability validation. TGA ensures solvent removal before DSC characterizes the crystal lattice.
Visualization: Potential Degradation Pathways
Understanding how the molecule breaks down is crucial for storage.
Caption: Primary degradation pathways. The nitrile group is the primary liability under hydrolytic stress, while the alcohol tail is sensitive to oxidation.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >99% purity:
Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration minimizes the rate of oxidative degradation of the ether tail.
Atmosphere: Store under Nitrogen or Argon . The terminal hydroxyl group can absorb moisture, facilitating hydrolysis of the nitrile.
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which could catalyze degradation of the aryl bromide.
References
PubChem. (2025). 4-Bromo-2-hydroxybenzonitrile (Compound Summary).[3][4][5] National Library of Medicine. Available at: [Link]
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]
4-Bromo-2-(2-hydroxyethoxy)benzonitrile is a specialized halogenated aromatic nitrile used primarily as a key pharmacophore building block in the synthesis of MEK1/2 inhibitors, such as Selumetinib (Koselugo).[2]
As a Senior Application Scientist, I must emphasize that while this compound is a solid at room temperature, its dual functionality (nitrile and primary alcohol) and halogenation pattern present specific toxicological and reactivity risks. This guide moves beyond standard SDS boilerplate to provide a decision-making framework for researchers handling this compound in drug discovery and process chemistry.
Chemical Identity Table[2]
Property
Specification
Chemical Name
4-Bromo-2-(2-hydroxyethoxy)benzonitrile
CAS Number
1364487-15-9
Molecular Formula
C₉H₈BrNO₂
Molecular Weight
242.07 g/mol
Physical State
Solid (White to Off-White Powder)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[2]
To safely handle this compound, one must understand the causality of its toxicity. We treat this material as Occupational Exposure Band (OEB) 3 (Potent/Toxic) due to its structural analogs and metabolic potential.[2]
The Nitrile Metabolic Pathway
Unlike simple aliphatic nitriles, aromatic nitriles are generally more stable. However, under metabolic stress (cytochrome P450 oxidation) or strong acidic conditions, the nitrile moiety can liberate cyanide ions (
), inhibiting cytochrome c oxidase and halting cellular respiration.[2]
Mechanism: Competitive inhibition of oxidative phosphorylation.[2]
Alkylating & Irritation Potential
The presence of the bromo-substituent and the ether linkage increases lipophilicity, facilitating dermal absorption.[2]
Skin/Eye: The compound is a confirmed irritant (Category 2).[2][4] The hydroxyethoxy chain adds hydrogen-bonding capability, potentially increasing adherence to mucous membranes.[2]
Sensitization: Halogenated aromatics are frequent sensitizers; repeated exposure may induce allergic dermatitis.[2]
GHS Classification (Conservative Assessment)[2]
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2][3]
Engineering Controls & Personal Protective Equipment (PPE)[2][6]
Reliance on PPE alone is a failure of protocol.[2] Safety must be engineered into the workflow.[2]
Engineering Controls (Primary Barrier)[2]
Containment: All weighing and transfer of the solid must occur within a Chemical Fume Hood or Powder Containment Enclosure certified to ASHRAE 110 standards.
Airflow: Maintain face velocity between 80–100 fpm.
Static Control: Use an ionizing bar during weighing.[2] Dry organic powders can generate static charge, leading to dispersion (dust cloud) or spark generation.
Outer Layer: Extended cuff Nitrile (0.14 mm minimum) or Laminate (Silver Shield) if handling solutions in halogenated solvents (DCM/Chloroform).[2]
Rationale: Standard nitrile degrades rapidly against the solvents likely used to dissolve this compound (e.g., DCM), not necessarily the compound itself.
Respiratory: If engineering controls fail or during spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[2]
Body: Tyvek® lab coat or sleeve covers to prevent particulate accumulation on fabric clothing.[2]
Operational Workflow: Synthesis & Handling
This workflow ensures "Self-Validating" safety—each step includes a check to confirm the previous step was safe.
Figure 1: Operational workflow emphasizing containment and moisture control to prevent degradation.
Critical Protocol Steps
Receipt & Inspection: Verify the bottle seal. If the solid appears caked or discolored (yellowing), moisture ingress may have occurred, potentially hydrolyzing the nitrile.
Weighing: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to prevent cross-contamination.[2]
Solubilization: Dissolve in DMSO or Ethyl Acetate.
Incompatibility Alert:Do not mix with strong acids (HCl, H₂SO₄) unless the reaction explicitly calls for hydrolysis. Acidic conditions can convert the nitrile to a primary amide or carboxylic acid, altering the stoichiometry and releasing heat.
Oxidation Alert: The primary alcohol at the C-2 position is susceptible to oxidation.[2] Keep under Nitrogen/Argon.[2]
Emergency Response Protocols
In the event of exposure, immediate action is required.[4][5][6][7][8] The presence of the nitrile group dictates a conservative medical response.[2]
Figure 2: Triage decision tree for acute exposure.[2] Speed of irrigation is the critical factor.
Specific First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the solvent or the compound itself outweighs the benefit of expulsion. Rinse mouth with water only if the victim is conscious.[2]
Antidote Note: While cyanide poisoning is rare with this specific intermediate compared to simple cyanides, medical personnel should be informed of the Nitrile functional group.
Waste Disposal & Environmental Stewardship[2][6]
Proper disposal prevents environmental contamination and regulatory fines.[2]
Segregation:
Segregate as "Halogenated Organic Waste" .
Do NOT mix with acidic waste streams.[2] The combination of nitriles and acids in a waste drum can lead to pressure buildup and toxic gas evolution over time.
Labeling: Clearly label waste containers with "Contains Halogenated Nitriles" and "Toxic."[2]
Destruction: Incineration is the preferred method.[2] The bromine content requires incinerators equipped with scrubbers to capture HBr gas.[2]
References
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 10127622, Selumetinib (Related Structure). Retrieved from [Link][2]
U.S. Food and Drug Administration (FDA). (2020).[2] FDA Approves Selumetinib for Neurofibromatosis Type 1.[2][9] Retrieved from [Link][2][9][10]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][4][7] Retrieved from [Link][2]
A Technical Guide to the Pharmaceutical Potential of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile: A Scaffold for Novel Therapeutics
Abstract This guide provides a comprehensive technical overview of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, a molecule of significant interest for pharmaceutical research and development. While direct biological data on...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive technical overview of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, a molecule of significant interest for pharmaceutical research and development. While direct biological data on this specific ether derivative is nascent, its structural components—a brominated phenol and a benzonitrile moiety—are well-established pharmacophores present in numerous approved drugs and clinical candidates. This document synthesizes the available information on its parent scaffold, 4-Bromo-2-hydroxybenzonitrile, and related compounds to project its therapeutic potential. We will explore its synthesis, potential molecular targets, and propose a structured workflow for its preclinical evaluation, complete with detailed experimental protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in oncology, inflammatory diseases, and beyond.
Introduction: Unveiling a Promising Chemical Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules remain a critical modality, offering opportunities for oral bioavailability and diverse mechanisms of action. The compound 4-Bromo-2-(2-hydroxyethoxy)benzonitrile emerges as an intriguing candidate for investigation. Its architecture is a composite of several privileged structural motifs.
The core, 4-Bromo-2-hydroxybenzonitrile , is a halogenated phenolic compound. This scaffold provides multiple points for chemical modification: the phenolic hydroxyl, the nitrile group, and the bromine atom on the aromatic ring, making it an attractive starting point for creating libraries of novel bioactive molecules.[1] Bromophenols as a class are known to possess a wide spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[1]
Furthermore, the nitrile group is a key pharmacophore in a multitude of approved drugs.[2] It can act as a bioisostere for a carbonyl group, participate in crucial hydrogen bonding interactions with enzyme active sites, and favorably modulate the pharmacokinetic properties of a molecule.[2][3] Its presence in kinase inhibitors and other targeted therapies is particularly notable.[2]
This guide will deconstruct the molecule to its core components, analyze the therapeutic relevance of these components, and outline a strategic, multi-step research plan to fully characterize the pharmaceutical potential of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile and its derivatives.
Physicochemical Properties and Synthetic Strategy
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. While experimental data for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile is not publicly available, we can analyze the properties of its parent core, 4-Bromo-2-hydroxybenzonitrile, to establish a baseline.
The addition of the 2-hydroxyethoxy side chain is expected to increase the molecular weight and polarity, likely decreasing the LogP value and increasing the hydrogen bond donor/acceptor count. These modifications can significantly impact solubility, cell permeability, and metabolic stability—key parameters in drug design.
Synthesis and Derivatization Workflow
The synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile can be achieved through a straightforward two-step process starting from commercially available materials. The subsequent derivatization of the terminal hydroxyl group allows for the creation of a focused compound library for Structure-Activity Relationship (SAR) studies.
Caption: Synthetic workflow for the target compound and its derivatives.
This protocol first describes the synthesis of the core intermediate followed by the final etherification step.
Part A: Synthesis of 4-Bromo-2-hydroxybenzonitrile [5]
Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluorobenzonitrile (1 eq.), potassium acetate (1.5 eq.), and 18-crown-6 (1.5 eq.) in acetonitrile.
Reflux: Heat the mixture to reflux and maintain for 36 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
Hydrolysis: After cooling to room temperature, add 2.5 N sodium hydroxide (NaOH) solution and stir the mixture overnight.
Work-up: Perform an extraction with diethyl ether to remove impurities (discard the organic layer). Acidify the aqueous layer using 6 N hydrochloric acid (HCl).
Extraction & Purification: Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 4-bromo-2-hydroxybenzonitrile.
Part B: Williamson Ether Synthesis
Reaction Setup: Dissolve 4-bromo-2-hydroxybenzonitrile (1 eq.) in acetone in a round-bottom flask.
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) and 2-bromoethanol (1.2 eq.).
Reflux: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
Work-up: Upon completion, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield the final product, 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Potential Therapeutic Applications and Mechanistic Insights
The structural features of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile suggest several promising avenues for therapeutic intervention, primarily based on the known activities of bromophenols and benzonitriles.
Anticancer Activity
Rationale: Bromophenols have demonstrated the ability to inhibit the growth of various cancer cell lines, often by inducing apoptosis.[1] Furthermore, the benzonitrile moiety is a cornerstone of many kinase inhibitors, where the nitrile nitrogen often forms a critical hydrogen bond with a key residue (e.g., the "hinge region" threonine) in the ATP-binding pocket of the kinase.[2]
Proposed Mechanism: Kinase Inhibition: The compound could act as a Type I inhibitor, competing with ATP for binding to the kinase active site. The benzonitrile group would be crucial for this interaction, while the rest of the molecule would occupy adjacent hydrophobic pockets, determining selectivity.
Caption: Proposed mechanism of kinase inhibition.
Antioxidant and Anti-inflammatory Activity
Rationale: Phenolic compounds are well-known antioxidants capable of scavenging free radicals.[1] This activity is relevant in diseases characterized by high oxidative stress, such as chronic inflammation and neurodegeneration. A key mechanism for cellular antioxidant defense is the Keap1-Nrf2 pathway. Phenolic compounds can modulate this pathway, leading to the upregulation of antioxidant enzymes.
Potential Targets: Keap1, NF-κB.
Proposed Mechanism: Nrf2 Pathway Activation: The compound may react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.
A Strategic Preclinical Evaluation Workflow
A systematic and phased approach is essential to efficiently evaluate the therapeutic potential of a new chemical entity. The following workflow outlines a logical progression from initial screening to more complex mechanistic and safety studies.
Caption: A phased preclinical workflow for compound evaluation.
Key Experimental Protocols
The following protocols provide detailed methodologies for the initial evaluation of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
In Vitro Anticancer Activity (MTT Assay)
This protocol determines the cytotoxic effects of the compound on cancer cell lines.[1]
Materials:
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound dissolved in DMSO (stock solution)
MTT solution (5 mg/mL in PBS)
96-well plates, microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of these dilutions to the wells. Include a vehicle control (DMSO at the same final concentration) and a blank (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Tyrosine Kinase Inhibition Assay
This protocol provides a general framework for assessing inhibitory activity against a specific tyrosine kinase.[1]
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
Reaction Setup: In a 96-well plate, add the kinase enzyme, the substrate peptide, and the test compound at various concentrations.
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
Reaction Termination & Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent as per the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is used in a luciferase reaction to generate a light signal.
Data Acquisition: Measure the luminescence signal using a luminometer.
Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Preliminary ADMET and Toxicology Considerations
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) is crucial to minimize late-stage drug development failures.[6][7]
In Silico Prediction: The first step involves using computational models to predict key ADMET properties. Web-based tools like pkCSM and Deep-PK can provide initial estimates of properties like aqueous solubility, Caco-2 permeability, cytochrome P450 (CYP) inhibition, and potential toxicity flags from the compound's chemical structure alone.[6][8] This is a cost-effective method to prioritize compounds from a library.
In Vitro Assays: Promising compounds should then be subjected to a panel of standard in vitro ADMET assays.[9][10] These include:
Metabolic Stability: Using liver microsomes or hepatocytes to determine the rate of metabolic clearance.
CYP Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.
hERG Channel Binding: An essential safety screen to evaluate the risk of cardiac arrhythmia.
Plasma Protein Binding: Determining the fraction of the drug bound to plasma proteins, which affects its distribution and availability.
Toxicology: Based on GHS classifications for related compounds like 4-bromo-2-hydroxybenzonitrile, the scaffold may cause skin and eye irritation and could be toxic if swallowed or in contact with skin.[4] Therefore, appropriate safety precautions must be taken in the laboratory.[11][12] Comprehensive preclinical toxicology studies, following Good Laboratory Practice (GLP), would be required before any consideration for human trials.[13][14]
Conclusion and Future Directions
4-Bromo-2-(2-hydroxyethoxy)benzonitrile represents a promising, yet underexplored, chemical scaffold. Its synthesis is readily achievable, and its structural components are associated with a range of valuable biological activities, most notably in anticancer and anti-inflammatory applications. The presence of the benzonitrile moiety makes it a particularly strong candidate for development as an enzyme inhibitor, especially for protein kinases.
The strategic workflow outlined in this guide provides a clear and efficient path for its evaluation. The immediate next steps should involve the synthesis of the compound and a small, focused library of derivatives, followed by primary in vitro screening against a panel of cancer cell lines and a panel of therapeutically relevant kinases. Positive hits from this initial screen would warrant progression to more detailed mechanistic studies and a full in vitro ADMET profiling. Through this systematic approach, the true pharmaceutical potential of this versatile scaffold can be thoroughly and effectively elucidated.
References
4-Bromo-2-hydroxybenzonitrile. PubChem, National Center for Biotechnology Information. Available from: [Link]
Process for preparing para-bromo benzonitrile. Google Patents.
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
Uludag, N., & Giden, O. N. (2020). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 65(11), 991-996. Available from: [Link]
Al-Ali, H., Al-Mulla, M., & Al-Ali, A. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic acids research, 52(W1), W568–W574. Available from: [Link]
Liu, H., Wang, Y., & Li, D. (2005). Techniques used for the discovery of therapeutic compounds: the case of SARS. Drug discovery today, 10(23-24), 1635–1641. Available from: [Link]
Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. Available from: [Link]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available from: [Link]
Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. Available from: [Link]
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]
FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Available from: [Link]
Chemical Properties of Benzonitrile, 4-bromo-. Cheméo. Available from: [Link]
Li, S., Wang, T., Wang, J., Zhang, Q., & Liu, Y. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature communications, 15(1), 5313. Available from: [Link]
How Toxicology Studies Factor into New Drug Development. Jordi Labs. Available from: [Link]
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S., El-Sayed, M. A., & Taha, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 542. Available from: [Link]
In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available from: [Link]
Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available from: [Link]
James, H. (2022). Structure Activity Relationship of Drugs and its Applications. Journal of Drug Designing and Research, 9(1), 1-2. Available from: [Link]
Structure Activity Relationship Of Drugs. SlideShare. Available from: [Link]
Preclinical GLP Toxicology Studies. Charles River Laboratories. Available from: [Link]
The Importance of Pharmaceutical Toxicology in Drug Development. Open Access Journals. Available from: [Link]
Wang, J., & Obach, R. S. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Expert opinion on drug metabolism & toxicology, 20(5), 297–308. Available from: [Link]
Engineering Benzonitrile Derivatives: The Strategic Role of Hydroxyethoxy Substituents in Drug Design and Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I often encounter the challenge of optimizing the physicochemical properties of aromatic scaf...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I often encounter the challenge of optimizing the physicochemical properties of aromatic scaffolds without compromising their target binding affinity. The benzonitrile core is a privileged pharmacophore in medicinal chemistry, but its inherent lipophilicity and rigid planar structure can present pharmacokinetic bottlenecks. The strategic installation of a hydroxyethoxy substituent (-O-CH₂-CH₂-OH) onto the benzonitrile ring is a highly effective structural intervention.
This whitepaper explores the mechanistic rationale, synthetic methodologies, and real-world pharmaceutical applications of hydroxyethoxy-substituted benzonitriles, providing a self-validating framework for your own drug development workflows.
Mechanistic Rationale: Why the Hydroxyethoxy Group?
The addition of a hydroxyethoxy chain to a benzonitrile derivative is rarely arbitrary. It serves three distinct mechanistic purposes in rational drug design:
Physicochemical Modulation (LogP/LogD): The ether oxygen and terminal hydroxyl group significantly increase the polar surface area (PSA) of the molecule. This lowers the partition coefficient (LogP), enhancing aqueous solubility and oral bioavailability—critical factors for systemic drug delivery[1].
Target Engagement (Hydrogen Bonding): The flexible ethoxy linker allows the terminal hydroxyl group to act as both a hydrogen-bond donor and acceptor. This flexibility enables the molecule to probe solvent-exposed regions or specific amino acid residues within a protein binding pocket, such as the hinge region in kinases[1].
Synthetic Precursor for Late-Stage Functionalization: In radiochemistry, the terminal hydroxyl group is an ideal handle. It can be easily converted into a good leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution, such as ¹⁸F-fluorination in the development of Positron Emission Tomography (PET) imaging agents[2].
Logical relationship of the hydroxyethoxy substituent's impact on drug design.
Experimental Methodologies: A Self-Validating Protocol
To harness these derivatives, one must first synthesize them with high purity. The most robust method for appending a hydroxyethoxy group to a benzonitrile core is via a Williamson ether synthesis using a phenolic benzonitrile precursor.
Below is a field-proven, step-by-step methodology for the synthesis of 4-(2-hydroxyethoxy)-3,5-dimethylbenzonitrile , a critical intermediate in the synthesis of the BET inhibitor Apabetalone[3].
Protocol: Williamson Etherification of Sterically Hindered Phenols
Objective: To achieve high-yield etherification of a sterically hindered phenol while preventing nitrile hydrolysis.
Step 1: Base-Mediated Deprotonation
Action: Suspend 4-hydroxy-3,5-dimethylbenzonitrile (5.0 g, 34 mmol) and K₂CO₃ (14.2 g, 102 mmol) in acetonitrile (80 mL). Stir at room temperature for 30 minutes[3].
Causality: Potassium carbonate is selected as a mild, heterogeneous base. A 30-minute pre-stir ensures complete deprotonation of the phenol to the highly nucleophilic phenoxide ion. Acetonitrile provides a polar aprotic environment that solvates the potassium cation, leaving the phenoxide highly reactive without risking the hydrolysis of the sensitive cyano group.
Step 2: Alkylation via Sₙ2 Displacement
Action: Add 2-chloroethanol (5.5 g, 68 mmol) dropwise to the reaction mixture. Elevate the temperature to 80 °C and stir for 8 hours[3].
Causality: 2-chloroethanol acts as the electrophile. Dropwise addition prevents localized thermal spikes. Heating to 80 °C provides the necessary activation energy to drive the Sₙ2 displacement of the chloride ion, overcoming the steric hindrance imposed by the two ortho-methyl groups on the aromatic ring.
Step 3: Quench and Self-Validating Purification
Action: Cool the mixture to room temperature and filter to remove insoluble inorganic salts. Extract the filtrate with Ethyl Acetate (50 mL × 2). Wash the combined organic layers with 1 M aqueous NaOH (50 mL × 2), followed by brine (50 mL × 2)[3].
Causality & Validation: Filtration removes KCl and excess K₂CO₃. The critical self-validating step is the 1 M NaOH wash : it selectively deprotonates and extracts any unreacted starting phenol into the aqueous layer. If Thin Layer Chromatography (TLC) of the organic layer shows no starting material spot post-wash, the purification is validated. The brine wash removes residual water, yielding a pure intermediate ready for downstream Pinner amidine synthesis[3].
Case Studies in Pharmaceutical Development
The versatility of the hydroxyethoxy benzonitrile scaffold is best illustrated through its application across diverse therapeutic areas.
Case Study A: Apabetalone (RVX-208) – Epigenetic Modulation
Apabetalone is a potent inhibitor of BET (bromodomain and extra-terminal) proteins, functioning by removing atherosclerotic plaque via reverse cholesterol transport (RCT)[3]. In its convergent synthesis, 4-(2-hydroxyethoxy)-3,5-dimethylbenzonitrile is subjected to a Pinner reaction to form an amidine hydrochloride. This amidine is then cyclized with 2-bromo-4,6-dimethoxybenzoic acid using a copper catalyst (CuI) and Cs₂CO₃ to build the core 2-phenylquinazolin-4(3H)-one ring[3]. The hydroxyethoxy group is essential for the drug's interaction with the BET bromodomain.
Synthetic workflow of Apabetalone highlighting the hydroxyethoxy intermediate.
Case Study B: PET Imaging Agents for Serotonin Transporters
In the development of radiotracers for Positron Emission Tomography (PET), biphenylthiol derivatives with 4′-(2-hydroxyethoxy) groups are synthesized as critical precursors[2]. The terminal hydroxyl group is selectively mesylated (using methanesulfonyl chloride) to create an excellent leaving group. This precursor is then reacted with [¹⁸F]fluoride to yield a 2-fluoroethoxy derivative. This specific substitution dramatically improves the in vivo biodistribution kinetics, resulting in excellent hypothalamus uptake and retention for mapping serotonin transporters (SERT)[2].
Case Study C: CDK8 Inhibitors for Osteogenesis
Recent advancements in bone regeneration have identified diphenylether derivatives as potent osteoblastogenic agents via the inhibition of cyclin-dependent kinase 8 (CDK8)[1]. Researchers synthesized benzonitrile derivatives where the hydroxyethoxy group was appended to a piperidine ring or directly to the aromatic system. These derivatives (e.g., Compound 13a) demonstrated potent osteoblast differentiation, driven by the hydroxyethoxy group's ability to optimize the molecule's fit within the CDK8 ATP-binding pocket while maintaining necessary aqueous solubility[1].
Quantitative Data Summary
The table below summarizes the quantitative impact and functional metrics of the hydroxyethoxy substituent across the discussed applications.
Compound / Derivative Class
Primary Target / Application
Key Function of Hydroxyethoxy Group
Efficacy / Yield Metric
Source
Apabetalone (RVX-208)
BET Bromodomains (Epigenetics)
Precursor to 2-phenylquinazolin-4(3H)-one ring via amidine synthesis
73% yield in the final Cu-catalyzed cyclization step
The hydroxyethoxy-substituted benzonitrile is far more than a simple chemical building block; it is a highly engineered pharmacophore module. By understanding the causality behind its synthesis—specifically the nuances of base-mediated etherification—and its mechanistic role in modulating LogP, facilitating hydrogen bonding, and enabling late-stage radiolabeling, drug development professionals can leverage this motif to rescue poorly soluble pipeline candidates or design novel, highly targeted therapeutics.
Title: Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition
Source:Chemical and Pharmaceutical Bulletin / J-Stage, 2020
URL
Melting point and boiling point of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile: Melting and Boiling Point Determination For the Attention of Researchers, Scientists, and Drug Development P...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile: Melting and Boiling Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, focusing on its melting and boiling points. As this compound represents a novel chemical entity, this document outlines the theoretical and practical considerations for the precise determination of these fundamental parameters. An emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity, which is paramount in research and drug development.
Introduction to 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
4-Bromo-2-(2-hydroxyethoxy)benzonitrile is a substituted benzonitrile derivative. The presence of a bromine atom, a nitrile group, and a hydroxyethoxy side chain imparts a unique combination of polarity, hydrogen bonding capability, and molecular weight. These structural features are anticipated to result in a crystalline solid with a relatively high melting point and a boiling point that may require vacuum distillation to prevent decomposition.
Table 1: Predicted Physicochemical Properties of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile and Related Compounds
Compound
Molecular Formula
Molecular Weight ( g/mol )
Predicted Boiling Point (°C)
Notes
4-Bromo-2-(2-hydroxyethoxy)benzonitrile
C₉H₈BrNO₂
242.07
Not available
Target compound of this guide.
4-Bromo-2-hydroxybenzonitrile
C₇H₄BrNO
198.02
Not available
A related structure lacking the ethoxy group.[1][2]
A structurally related compound with a predicted boiling point.[5]
The Critical Role of Melting and Boiling Points in Drug Development
The melting and boiling points are not merely physical constants; they are critical indicators of a compound's purity, stability, and intermolecular forces. In the context of drug development, these parameters influence:
Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure crystalline solid.[6] A broad melting range suggests the presence of impurities, which can significantly impact toxicological and pharmacological assessments.[7]
Solid-State Characterization: The melting point is a key parameter in polymorph screening and salt selection, which are crucial for optimizing a drug candidate's solubility, stability, and bioavailability.
Process Chemistry: Knowledge of the boiling point is essential for developing purification strategies such as distillation and for defining drying conditions during manufacturing.
Experimental Determination of the Melting Point
The recommended method for determining the melting point of a novel compound like 4-Bromo-2-(2-hydroxyethoxy)benzonitrile is the capillary method, utilizing a digital melting point apparatus.
Causality of Experimental Choices
The capillary method is favored due to its requirement for a small sample size, high precision, and the ability to control the heating rate, which is crucial for obtaining an accurate melting range.[7] A slow heating rate (1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7]
Step-by-Step Experimental Protocol
Sample Preparation:
Ensure the 4-Bromo-2-(2-hydroxyethoxy)benzonitrile sample is a fine, dry powder. This can be achieved by gently crushing the crystals on a watch glass with a spatula.[8]
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]
Initial Rapid Determination:
Insert the capillary tube into the heating block of the melting point apparatus.
Heat the sample rapidly to obtain a preliminary, approximate melting point. This will inform the more precise measurement to follow.[6]
Accurate Melting Point Determination:
Allow the apparatus to cool.
Insert a new capillary tube with the sample.
Heat rapidly to about 15-20°C below the approximate melting point observed in the initial run.
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8]
Repeat the measurement at least twice to ensure reproducibility.
Self-Validating System and Interpretation of Results
A sharp melting range (e.g., 150.5-151.0°C) indicates high purity.[6] A broad melting range (e.g., 145-149°C) suggests the presence of impurities, which depress and broaden the melting range.[9]
Figure 2: Step-by-step process for boiling point determination using the Thiele tube method.
Conclusion
The determination of the melting and boiling points of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile is a fundamental exercise in its physicochemical characterization. The protocols detailed in this guide, grounded in established chemical principles, provide a robust framework for obtaining accurate and reproducible data. For professionals in research and drug development, adherence to these rigorous methodologies is essential for ensuring the quality and integrity of the data that underpins further investigation and development of this and other novel chemical entities.
References
PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
NIST. (n.d.). Benzonitrile, 4-bromo-. National Institute of Standards and Technology. Retrieved from [Link]
Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]
Penelle, J., & Xie, T. (2001). Synthesis, characterization, and thermal properties of poly(trimethylene-1,1-dicarboxylate) polyelectrolytes. Macromolecules, 34(15), 5083-5089.
Al-Mustaqbal University College. (n.d.). Boiling point determination. Retrieved from [Link]
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
ResearchGate. (2005). Thermal and vibrational studies of propylenediammonium hexachlorobismuthate dihydrate, [NH3(CH2)3NH3]3(BiCl6)2·2H2O. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Jain, A., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(10), 3684–3689.
University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
Application Note: Step-by-Step Reaction Protocol for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
Abstract & Strategic Overview This application note details the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile , a critical scaffold in the development of kinase inhibitors and androgen receptor antagonists. The pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile , a critical scaffold in the development of kinase inhibitors and androgen receptor antagonists. The protocol focuses on the regioselective alkylation of 4-bromo-2-hydroxybenzonitrile (CAS 288067-35-6).
Two distinct methodologies are presented to ensure operational flexibility:
Method A (Green Chemistry Route): Utilization of ethylene carbonate as the hydroxyethylating agent. This is the preferred industrial route due to the avoidance of halogenated alkylating agents and higher atom economy.
Method B (Classic Williamson Ether Synthesis): Utilization of 2-bromoethanol . This method is suitable for small-scale, rapid discovery synthesis but requires stricter safety controls due to alkyl halide toxicity.
Retrosynthetic Analysis
The structural assembly relies on the nucleophilic attack of the phenoxide ion (generated from the 2-hydroxy position) onto an electrophilic ethylene source. The nitrile group at position 1 and the bromine at position 4 remain spectator functionalities under these specific basic conditions.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocols
Method A: Ethylene Carbonate Route (Preferred)
Rationale: This method utilizes a catalytic cycle involving the in-situ generation of the phenoxide, which attacks the carbonyl or alkylene carbon of ethylene carbonate, followed by decarboxylation (if attacking carbonyl) or ring opening. It avoids the use of lachrymatory 2-bromoethanol.[1]
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
4-Bromo-2-hydroxybenzonitrile
198.02
1.0
Limiting Reagent
Ethylene Carbonate
88.06
1.5 - 2.0
Alkylating Agent
Potassium Carbonate (K₂CO₃)
138.21
0.1 - 0.5
Catalyst/Base
Toluene or DMF
-
-
Solvent
Step-by-Step Procedure
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Charging: Add 4-bromo-2-hydroxybenzonitrile (10.0 g, 50.5 mmol) and ethylene carbonate (6.7 g, 76.0 mmol) to the flask.
Solvent & Base: Add DMF (50 mL) followed by anhydrous K₂CO₃ (3.5 g, 25.3 mmol).
Note: While stoichiometric base works, catalytic amounts often suffice at higher temperatures (140°C) in Toluene/catalyst systems. For DMF, 0.5 equiv ensures complete deprotonation.
Reaction: Heat the mixture to 100–110°C under nitrogen. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.
Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting phenol (
) and appearance of the more polar alcohol product ().
Work-up:
Cool the reaction mixture to room temperature.
Pour into ice-cold water (200 mL) to precipitate the product or extract.
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF.
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).
Critical Control: 2-bromoethanol can undergo elimination to vinyl bromide or self-polymerization. Ensure vigorous stirring.
Work-up: Filter off the inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then water and brine.
Process Workflow & Logic
The following diagram illustrates the decision logic and workflow for Method A, highlighting critical control points (CCPs).
Figure 2: Workflow for the Ethylene Carbonate synthesis route (Method A).
Quality Control & Validation
To validate the synthesis, the following analytical data should be confirmed.
Expected NMR Profile (
H NMR, 300 MHz, DMSO-
)
Aromatic Region: Three distinct protons.
~7.65 ppm (d, Hz, 1H, H-6 adjacent to CN)
~7.35 ppm (d, Hz, 1H, H-3 between Br and O-alkyl)
~7.20 ppm (dd, Hz, 1H, H-5)
Aliphatic Region (Ethylene Linker):
~4.95 ppm (t, Hz, 1H, -OH, exchangeable)
~4.20 ppm (t, Hz, 2H, -O-CH ₂-CH₂-OH)
~3.75 ppm (q/t, 2H, -O-CH₂-CH ₂-OH)
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Incomplete deprotonation or moisture in solvent.
Dry DMF over molecular sieves; ensure K₂CO₃ is finely ground.
Polysubstitution
Not applicable (only one OH), but O-alkylation vs N-alkylation (rare).
N-alkylation of nitrile is highly unlikely under these conditions. Ensure temp < 150°C.
Starting Material Remains
Reaction stalled.
Add 0.1 equiv of Potassium Iodide (KI) as a catalyst (Finkelstein condition) if using Method B.
Safety & Hazards (E-E-A-T)
Nitrile Toxicity: While the nitrile group is bonded to the benzene ring, metabolic hydrolysis can theoretically release cyanide, though this is rare for benzonitriles. Handle as a toxic substance.
Reagent Toxicity:
2-Bromoethanol: Highly toxic, mutagenic, and readily absorbed through skin. Method A is strongly recommended to eliminate this risk.
DMF: Hepatotoxic. Use in a fume hood.
Emergency: In case of skin contact with 2-bromoethanol, wash immediately with soap and water and seek medical attention.[1]
References
PubChem. 4-Bromo-2-hydroxybenzonitrile (Compound Summary). National Library of Medicine. [Link]
European Patent Office. Process for the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones (EP0340408A1). (Analogous reaction using ethylene carbonate).[2]
Using 4-Bromo-2-(2-hydroxyethoxy)benzonitrile as a scaffold in medicinal chemistry
Application Note: 4-Bromo-2-(2-hydroxyethoxy)benzonitrile as a Multifunctional Scaffold in Medicinal Chemistry Executive Summary 4-Bromo-2-(2-hydroxyethoxy)benzonitrile represents a "high-value" intermediate in modern dr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Bromo-2-(2-hydroxyethoxy)benzonitrile as a Multifunctional Scaffold in Medicinal Chemistry
Executive Summary
4-Bromo-2-(2-hydroxyethoxy)benzonitrile represents a "high-value" intermediate in modern drug discovery.[1] Unlike simple aryl halides, this scaffold offers three distinct, orthogonal vectors for chemical diversification:
The Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install pharmacophores or hinge-binding motifs.[1]
The Nitrile (C1): A versatile precursor for heterocycles (tetrazoles, amidines, quinazolines) or carboxylic acid derivatives.[1]
The Hydroxyethoxy Chain (C2): A built-in linker moiety that modulates physicochemical properties (logP, solubility) and serves as an attachment point for PROTAC linkers or cyclization strategies (e.g., to 3,4-dihydro-2H-1,4-benzoxazines).[1]
This guide outlines the synthesis, physical profile, and standardized protocols for utilizing this scaffold in the development of kinase inhibitors and targeted protein degraders.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]
Property
Value / Description
IUPAC Name
4-Bromo-2-(2-hydroxyethoxy)benzonitrile
CAS Number
Derived from 288067-35-6 (Phenol precursor)
Molecular Formula
C₉H₈BrNO₂
Molecular Weight
242.07 g/mol
Appearance
White to off-white crystalline solid
Calculated LogP
~1.8 (Moderate lipophilicity, ideal for fragment growing)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Solubility
Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
Synthetic Access: The "Green" Carbonate Route
While 4-bromo-2-fluorobenzonitrile can be reacted with ethylene glycol (SₙAr), that route often leads to bis-arylation byproducts.[1] The preferred industrial method utilizes 4-bromo-2-hydroxybenzonitrile and ethylene carbonate , ensuring mono-alkylation and avoiding toxic alkyl halides.[1]
Protocol 1: Synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
Reaction Principle: Base-catalyzed ring-opening of ethylene carbonate by the phenolate anion.[1]
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzonitrile (10.0 g, 50.5 mmol) in anhydrous DMF (100 mL).
Deprotonation: Add K₂CO₃ (10.5 g, 75.8 mmol). Stir at room temperature for 15 minutes to generate the phenolate.
Reaction: Heat the mixture to 100°C under N₂ atmosphere. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.[1] Reaction typically completes in 4–6 hours.[1] Note: CO₂ evolution is not observed in this ring-opening mechanism, unlike alkylation with halides.
Work-up: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product may precipitate.[1][3]
If solid forms: Filter, wash with water, and dry in a vacuum oven at 45°C.
If oil forms:[1] Extract with EtOAc (3 x 100 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (0-40% EtOAc in Hexanes).
Yield: Expected yield 85–92%.
Functionalization Strategies (The "Divergent" Workflow)
This scaffold allows for "Late-Stage Diversification."[1] The diagram below illustrates the logical flow for building complex drugs from this core.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine, nitrile, and alcohol functionalities.
Application Case Study: Designing an EGFR Kinase Inhibitor
A common application of this scaffold is mimicking the structure of quinazoline-based inhibitors (like Gefitinib) but with modified solubility profiles.[1]
Protocol 2: Suzuki-Miyaura Coupling (The Hinge Binder)
Objective: Install an indazole or pyrazole mimic at the 4-position.[1]
Combine reagents in a microwave vial or pressure tube.
Heat at 90°C for 4 hours.
Critical Step: The hydroxyethoxy group is compatible with these conditions, but ensure the boronic acid does not contain highly electrophilic centers that could react with the free alcohol.[1]
Filter through Celite and purify via HPLC.
Protocol 3: Nitrile-to-Amidine Conversion (The Warhead Precursor)
Objective: Convert the nitrile to an amidine for subsequent cyclization to a quinazoline.[1]
The 2-hydroxyethoxy chain is an ideal "short linker" for PROTACs.[1] It can be extended or activated to attach an E3 ligase ligand (e.g., Thalidomide derivative).[1]
Protocol 4: Activation of the Primary Alcohol (Tosylation)[1]
Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Consult local safety regulations before synthesis.
Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
Executive Summary & Substrate Profiling The Suzuki-Miyaura cross-coupling is a cornerstone reaction in pharmaceutical development for constructing biaryl linkages [1]. However, highly functionalized substrates like 4-Bro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Profiling
The Suzuki-Miyaura cross-coupling is a cornerstone reaction in pharmaceutical development for constructing biaryl linkages [1]. However, highly functionalized substrates like 4-Bromo-2-(2-hydroxyethoxy)benzonitrile require precise tuning of the catalytic microenvironment.
As a Senior Application Scientist, I approach this substrate by analyzing its distinct electronic and steric parameters:
Electrophilic Activation: The para-cyano group is strongly electron-withdrawing. This significantly lowers the activation energy for the oxidative addition of Pd(0) into the C–Br bond, making the substrate highly reactive.
Chemoselectivity Challenges: The molecule contains an unprotected primary alcohol (2-hydroxyethoxy) and a base-sensitive benzonitrile moiety. The use of strong bases (e.g.,
, ) can induce alkoxide formation—leading to catalyst poisoning or ether cleavage—and promote the high-temperature hydrolysis of the nitrile into an amide or carboxylic acid.
Therefore, a mild, biphasic catalytic system utilizing carbonate bases is strictly required to maintain scientific integrity and maximize yield.
Mechanistic Rationale & Catalytic Pathway
The reaction proceeds via the classic Pd(0)/Pd(II) catalytic cycle. For this substrate, the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) in
is the optimal choice. The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step and stabilizes the palladium intermediate, preventing it from aggregating into inactive Pd black [2].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for the activated aryl bromide substrate.
Optimization of Reaction Conditions
To establish a self-validating and robust protocol, various conditions were screened. The quantitative data below demonstrates the causality behind our final protocol choices. Biphasic
systems proved superior for solubilizing both the organic substrate and the inorganic boronic acid/base [3].
Table 1: Condition Screening for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile Coupling
Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and
.
Solvent Addition & Primary Degassing: Add the 1,4-Dioxane and
. Seal the flask with a rubber septum. Sparge the biphasic mixture vigorously with Argon gas via a submerged needle for exactly 15 minutes.
Causality: Oxygen is the primary enemy of Pd(0). Failure to degas will result in the oxidation of the phosphine ligands into phosphine oxides, permanently killing the catalyst [3].
Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add the
catalyst. Re-seal and sparge for an additional 5 minutes.
Validation Checkpoint 1: The solution should appear orange/red. If the solution immediately turns black with a fine precipitate,
black has formed due to residual oxygen. The reaction must be aborted and restarted.
Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.
Validation Checkpoint 2: Within 30 minutes, the organic layer will transition to a deep amber/brown, confirming active Pd(0) turnover.
Reaction Tracking: Monitor via TLC (Hexanes:EtOAc 1:1) or LC-MS. The highly polar starting material (
) should be fully consumed within 2–4 hours, replaced by a new, UV-active biaryl product spot.
Workup & Extraction: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and
(10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.
Troubleshooting & Side Reactions
Even with optimized conditions, specific failure modes can occur. The logic tree below outlines the causality and corrective actions for common Suzuki-Miyaura deviations.
Troubleshooting logical workflow for common Suzuki-Miyaura coupling failure modes.
Protodeboronation: If the boronic acid is electron-poor or ortho-substituted, it may undergo competitive hydrolysis (protodeboronation) before transmetalation can occur [1]. Fix: Increase the boronic acid equivalents to 1.5 or add it slowly via syringe pump.
Homocoupling: The presence of oxygen can trigger the oxidative homocoupling of the boronic acid. Fix: Rigorous Freeze-Pump-Thaw degassing.
References
Pandarus, V., Gingras, G., Béland, F., Ciriminna, R., & Pagliaro, M. (2014). "Clean and fast cross-coupling of aryl halides in one-pot." Beilstein Journal of Organic Chemistry, 10, 897–901.[Link]
King, A. K., Brar, A., Li, G., & Findlater, M. (2023). "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." Organometallics, 42(17), 2353–2358.[Link]
Application Note: Nucleophilic Substitution Strategies for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
Executive Summary This technical guide details the synthetic pathways for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile , a critical intermediate in the development of kinase inhibitors and liquid crystal materials. We present...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthetic pathways for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile , a critical intermediate in the development of kinase inhibitors and liquid crystal materials. We present two distinct nucleophilic substitution protocols:
Method A (Direct
): A one-step displacement of fluoride from 4-bromo-2-fluorobenzonitrile using ethylene glycol.
Method B (Green Williamson Ether): The alkylation of 4-bromo-2-hydroxybenzonitrile using ethylene carbonate.
This document prioritizes process reliability, impurity control, and scalability.
Strategic Pathway Analysis
The synthesis relies on the electronic activation provided by the nitrile (-CN) group. The nitrile is a strong electron-withdrawing group (EWG), which significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions.
Mechanistic Logic
Regioselectivity: In 4-bromo-2-fluorobenzonitrile, the fluorine atom is ortho to the nitrile. The high electronegativity of fluorine, combined with the ortho-activation of the nitrile, makes the C-F bond highly susceptible to nucleophilic attack via the
mechanism. The bromine atom at the para position is far less reactive towards nucleophiles under these conditions, ensuring high chemoselectivity.
Impurity Control: A primary risk in Method A is the formation of the bis-aryl ether (dimer), where one ethylene glycol molecule reacts with two aryl fluoride molecules. This is mitigated by using ethylene glycol as both reagent and co-solvent (high equivalents).
Expert Insight: The large excess of glycol is critical. It statistically favors the attack of free glycol over the alkoxide of the product, preventing the formation of the bis-ether impurity (Ar-O-CH2CH2-O-Ar).
Reaction: Heat the mixture to 85 °C . Monitor by HPLC or TLC (30% EtOAc/Hexane).
Endpoint: Conversion is typically complete within 4–6 hours. Look for the disappearance of the starting material (
) and appearance of the product ().
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-water (300 mL) with vigorous stirring.
Workup:
The product may precipitate as a white/off-white solid. If so, filter and wash with water.[1]
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF and excess glycol.
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes) if high purity (>99%) is required.
Application Notes & Protocols for the Scalable Synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
Abstract This document provides a comprehensive guide for the scalable synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, a key intermediate in pharmaceutical and materials science research. We will explore two primar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scalable synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, a key intermediate in pharmaceutical and materials science research. We will explore two primary synthetic routes, with a focus on the Williamson ether synthesis as the most robust and scalable method. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and considerations for large-scale production.
Introduction: The Significance of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
4-Bromo-2-(2-hydroxyethoxy)benzonitrile is a versatile aromatic building block. The molecule's structure, featuring a bromine atom, a nitrile group, and a hydroxyethoxy side chain, offers multiple points for chemical modification. This makes it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and as intermediates for organic light-emitting diode (OLED) materials.[1][2] The bromine atom allows for cross-coupling reactions, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the hydroxyl group can be further functionalized.[1][3]
The development of a scalable, efficient, and cost-effective synthesis is crucial for the successful translation of laboratory-scale discoveries to industrial production. This guide will focus on providing practical and scalable synthetic protocols.
Synthetic Strategies: A Comparative Analysis
Two primary synthetic strategies are considered for the preparation of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile:
Route A: Williamson Ether Synthesis. This is the most common and generally preferred method for preparing ethers.[4][5][6][7] It involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction.[4][5][7]
Route B: Nucleophilic Aromatic Substitution (S(N)Ar). This route involves the substitution of a suitable leaving group on the aromatic ring, such as fluorine, by an alkoxide.[8]
Route A: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a reliable and well-established method for forming ether linkages.[4][5][6][7] In the context of synthesizing 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, this approach utilizes the readily available 4-Bromo-2-hydroxybenzonitrile as the starting material.
Mechanism: The reaction proceeds via an S(_N)2 mechanism where the phenoxide, generated by deprotonating the hydroxyl group of 4-Bromo-2-hydroxybenzonitrile with a suitable base, acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of an alkylating agent, such as 2-bromoethanol or 2-chloroethanol, displacing the halide and forming the desired ether.[5][7]
Causality Behind Experimental Choices for Scalability:
Choice of Base: For large-scale synthesis, the choice of base is critical. While strong bases like sodium hydride (NaH) can be used, they present safety and handling challenges on an industrial scale.[9] Weaker, less hazardous bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred for their lower cost, ease of handling, and simpler work-up procedures.[1]
Choice of Alkylating Agent: 2-Bromoethanol is a common choice; however, ethylene carbonate is an attractive alternative for scalability. Ethylene carbonate is less toxic and can serve as both the reactant and a solvent under certain conditions, improving process efficiency.
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used to dissolve the reactants and facilitate the S(N)2 reaction. For industrial applications, the choice of solvent will also depend on factors such as cost, boiling point, and environmental impact.
Temperature Control: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures can lead to side reactions. Precise temperature control is crucial for maximizing yield and purity on a large scale.
Route B: The Nucleophilic Aromatic Substitution (S(_N)Ar) Approach
An alternative strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-Bromo-2-fluorobenzonitrile.[2][10][11] The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack.
Mechanism: The reaction proceeds through a Meisenheimer complex intermediate. The alkoxide of ethylene glycol attacks the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate. The subsequent loss of the fluoride ion yields the final product.
Scalability Considerations:
Starting Material Cost and Availability: 4-Bromo-2-fluorobenzonitrile is generally more expensive than 4-Bromo-2-hydroxybenzonitrile, which can impact the overall cost-effectiveness of this route on a large scale.[2][10][11]
Reaction Conditions: S(_N)Ar reactions often require more forcing conditions (higher temperatures) compared to Williamson ether synthesis.
Byproducts: The generation of fluoride salts in the reaction mixture requires appropriate handling and disposal procedures.
Given the advantages in terms of starting material cost, milder reaction conditions, and overall process simplicity, the Williamson ether synthesis is the recommended scalable route.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Scalable Williamson Ether Synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
This protocol is optimized for scalability, using potassium carbonate as the base and 2-bromoethanol as the alkylating agent.
Materials:
4-Bromo-2-hydroxybenzonitrile (1.0 eq)
2-Bromoethanol (1.2 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
Heating mantle
Standard laboratory glassware for work-up and purification
Procedure:
To a round-bottom flask, add 4-Bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add a suitable volume of acetonitrile or DMF to create a stirrable slurry.
With vigorous stirring, add 2-bromoethanol (1.2 eq) to the mixture.
Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and monitor the progress by thin-layer chromatography (TLC).
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Protocol 2: Synthesis of 4-Bromo-2-hydroxybenzonitrile from 4-Bromo-2-fluorobenzonitrile
This protocol describes the synthesis of the starting material for Protocol 1 from 4-bromo-2-fluorobenzonitrile.[8]
Materials:
4-Bromo-2-fluorobenzonitrile (1.0 eq)
Potassium acetate (1.5 eq)
18-crown-6 (0.15 eq)
Acetonitrile (MeCN)
2.5 N Sodium hydroxide (NaOH) solution
6 N Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
In a round-bottom flask, combine 4-bromo-2-fluorobenzonitrile (1.0 eq), potassium acetate (1.5 eq), and 18-crown-6 (0.15 eq) in acetonitrile.
Heat the mixture to reflux for 36 hours.
Cool the reaction mixture to room temperature and add 2.5 N NaOH solution. Stir overnight at room temperature.
Extract the mixture with ether and discard the organic layer.
Acidify the aqueous layer with 6 N HCl and then extract with ethyl acetate.
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., 40% ethyl acetate/hexane) to yield 4-bromo-2-hydroxybenzonitrile.[8]
Data Presentation: Comparative Overview of Synthetic Routes
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
Wikipedia. (n.d.). Williamson ether synthesis.
Grokipedia. (n.d.). Benzonitrile.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile.
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
MDPI. (2023, April 14). Ethoxy Groups on ZrO2, CuO, CuO/ZrO2 Al2O3, Ga2O3, SiO2 and NiO: Formation and Reactivity.
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.
BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone.
CymitQuimica. (n.d.). CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile.
Technical Support Center: Synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and direct route to synthesizing 4-Bromo-2-(2-hydroxyethoxy)benzonitrile is through a Williamson ether synthesis . This reaction involves the O-alkylation of 4-bromo-2-hydroxybenzonitrile with a suitable two-carbon electrophile. The core of this synthesis relies on the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkylating agent.
This section addresses common issues encountered during the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, providing explanations and actionable solutions.
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material (4-bromo-2-hydroxybenzonitrile). What could be the issue?
A1: This is a frequent problem that typically points to incomplete deprotonation of the phenolic hydroxyl group.
Insufficient Base Strength: The basicity of your chosen reagent may be inadequate to fully deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide may be necessary, especially if your starting material is not fully soluble in the reaction solvent.[1]
Moisture Contamination: If you are using a highly reactive base like NaH, it is crucial to ensure that your solvent and glassware are anhydrous. Any moisture present will quench the base, rendering it ineffective for deprotonation.
Solution:
Consider switching to a stronger base.
Ensure all glassware is oven-dried and the solvent is anhydrous.
Increase the stoichiometry of the base to 1.5-2.0 equivalents to drive the equilibrium towards the phenoxide.
Q2: I'm observing the formation of multiple byproducts, leading to a low yield of the desired product. What are the likely side reactions and how can I mitigate them?
A2: The formation of byproducts is a common challenge in Williamson ether synthesis. The primary competing reactions are C-alkylation and elimination.
C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially at higher temperatures.
Elimination (E2) Reaction: This is more prevalent when using secondary or tertiary alkyl halides as the electrophile.[2][3] For the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, a primary electrophile is used, but elimination can still be a minor pathway, especially with a strong, sterically hindered base.
Dialkylation: If using ethylene glycol as the starting alkylating agent, there is a possibility of reaction at both hydroxyl groups, leading to a dimeric ether.
Solution:
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature to a gentle heat (e.g., 50-60 °C) is often sufficient.
Choice of Alkylating Agent: Using a protected form of the two-carbon unit, such as 2-(2-bromoethoxy)tetrahydro-2H-pyran, followed by deprotection, can prevent dialkylation and other side reactions.
Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide more nucleophilic and promoting the desired Sₙ2 reaction.[1]
Q3: What is the optimal choice of base and solvent for this synthesis?
A3: The ideal combination of base and solvent will depend on the specific alkylating agent used and the desired reaction conditions.
Base
Solvent
Advantages
Disadvantages
Potassium Carbonate (K₂CO₃)
Acetone, DMF
Mild, inexpensive, easy to handle.
May require higher temperatures or longer reaction times.
Recommendation: For a balance of reactivity and ease of handling, potassium carbonate in DMF is a good starting point. For more challenging reactions or to maximize yield, sodium hydride in anhydrous THF or DMF can be employed with appropriate precautions.
Q4: I'm struggling with the purification of the final product. What are the recommended procedures?
A4: The purification of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile can typically be achieved through standard laboratory techniques.
Work-up: After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with a dilute base (e.g., 1M NaOH) can help remove any unreacted 4-bromo-2-hydroxybenzonitrile. Subsequent washes with water and brine will remove residual base and salts.
Chromatography: Column chromatography on silica gel is a highly effective method for isolating the pure product. A gradient of ethyl acetate in hexanes is a common eluent system.[4]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.
Experimental Protocols
Here we provide a detailed, step-by-step protocol for the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Protocol 1: Williamson Ether Synthesis using 2-Bromoethanol
Materials:
4-bromo-2-hydroxybenzonitrile
2-bromoethanol
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-hydroxybenzonitrile (1.0 eq).
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0 eq) to the solution.
Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture at room temperature.
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram outlines the key steps in the synthesis and purification of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Caption: A schematic workflow for the synthesis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Logical Troubleshooting Flowchart
When encountering issues with the synthesis, this flowchart can guide you through a logical troubleshooting process.
Troubleshooting low conversion rates in 4-Bromo-2-(2-hydroxyethoxy)benzonitrile coupling
Technical Support Center: 4-Bromo-2-(2-hydroxyethoxy)benzonitrile A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Cross-Coupling Reactions Welcome to the technical support center for 4-B...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in palladium-catalyzed cross-coupling reactions involving this substrate. As Senior Application Scientists, we understand that low yields can be a significant bottleneck. This document provides a structured, in-depth approach to diagnosing and resolving common issues, moving beyond simple checklists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with 4-Bromo-2-(2-hydroxyethoxy)benzonitrile?
A1: Given its structure as an aryl bromide, this substrate is most frequently used in palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids/esters), Buchwald-Hartwig amination (coupling with amines), Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) reactions. These methods are foundational for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.[1][2]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and its replacement with hydrogen. What is happening?
A2: You are likely observing hydrodehalogenation (often shortened to "dehalogenation"), a common side reaction in palladium-catalyzed couplings.[3][4] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group to produce the unwanted arene (Ar-H) instead of the desired coupled product.[4] The source of the hydride can be solvents (like alcohols), bases, or even trace water in the reaction.
Q3: Could the functional groups on 4-Bromo-2-(2-hydroxyethoxy)benzonitrile itself be causing problems?
A3: Yes, the inherent functionality of your substrate presents specific challenges that must be considered:
Hydroxyethoxy Group (-OCH₂CH₂OH): The terminal primary alcohol is acidic enough to react with strong bases (e.g., NaOtBu, LHMDS). This can consume your base, altering the stoichiometry. More critically, the resulting alkoxide could potentially coordinate to the palladium center, affecting its catalytic activity. In some cases, O-arylation can occur as a side reaction, especially in Buchwald-Hartwig couplings.[5]
Nitrile Group (-C≡N): While generally robust, the nitrile group is susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures in the presence of water, which can convert it into an amide or a carboxylic acid.[6][7] This is a crucial consideration when selecting your base and ensuring anhydrous conditions if necessary.
Q4: My reaction starts but seems to stall after reaching 30-40% conversion. What does this typically indicate?
A4: Reaction stalling often points to catalyst decomposition or inhibition over time.[8] A common sign is the formation of a fine black precipitate, known as "palladium black," which indicates the catalyst has crashed out of the catalytic cycle.[8] This can be caused by excessive temperature, the presence of oxygen, or inhibitory species in the reaction mixture. Another possibility, particularly in Buchwald-Hartwig reactions with aryl iodides (and to a lesser extent, bromides), is that the halide anion generated during the reaction can form unreactive palladium-halide dimers, effectively taking the catalyst out of the cycle.[9][10]
Systematic Troubleshooting of Low Conversion Rates
When initial attempts result in low yield, a systematic approach is more effective than random screening. We have structured this guide to follow a logical diagnostic workflow.
Diagram: Troubleshooting Workflow
This flowchart outlines a logical sequence for diagnosing the root cause of low conversion.
Caption: A logical workflow for diagnosing low conversion issues.
Problem Area 1: The Catalyst System
The heart of any cross-coupling reaction is the palladium catalyst. Issues here often manifest as a complete lack of reactivity.
Q: My reaction shows little to no product formation. How do I confirm my catalyst is active?
A: An inactive catalyst is a primary suspect for near-zero conversion.
Cause - Precatalyst Activation Failure: Many common palladium sources, like Palladium(II) acetate (Pd(OAc)₂), are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[9] This reduction step can be inefficient and is a common point of failure.
Solution: Switch to a modern, commercially available precatalyst such as a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are designed to cleanly and reliably generate the active LPd(0) catalyst upon exposure to the base, removing the uncertainty of in situ reduction.[8][9] If using a Pd(II) source is necessary, ensure your conditions facilitate reduction; phosphine ligands and some amine reagents can act as reductants.[9]
Cause - Ligand Mismatch or Degradation: The phosphine ligand is not just a spectator; it is critical for stabilizing the palladium center and modulating its reactivity.[11] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the key steps of oxidative addition and reductive elimination.[1] Furthermore, phosphine ligands are susceptible to oxidation by air, rendering them ineffective.
Solution:
Screen Ligands: The optimal ligand is substrate-dependent. For a given reaction type (e.g., Buchwald-Hartwig), screen a small set of established ligands (e.g., XPhos, RuPhos, BrettPhos) to identify the best performer.[12][13]
Ensure Ligand Integrity: Use fresh ligands from a reputable supplier. Always handle and store phosphine ligands under an inert atmosphere (e.g., in a glovebox or Schlenk line) to prevent oxidation.[14]
Diagram: The Catalytic Cycle and Common Failure Points
Caption: The palladium catalytic cycle and key off-cycle deactivation pathways.
Problem Area 2: Reaction Conditions (Base, Solvent, Temperature)
If the catalyst is active but conversion is low or stalls, the issue often lies with the reaction environment.
Q: How do I choose the right base and solvent? My reaction is a heterogeneous slurry.
A: The choice of base and solvent is interdependent and crucial for success.
Parameter
Causality and Expert Insights
Recommended Actions
Base
The base's primary role is often to facilitate the transmetalation step (e.g., by forming a more nucleophilic boronate in Suzuki coupling) or to deprotonate the nucleophile (in Buchwald-Hartwig amination).[15] A base that is too weak will result in a sluggish reaction. A base that is too strong (e.g., NaOtBu) can promote dehalogenation or cause hydrolysis of the nitrile group on your substrate.[9][16] Insoluble inorganic bases (e.g., K₂CO₃, K₃PO₄) can lead to reproducibility issues if not stirred vigorously.
1. Start with a common choice: For Suzuki, K₂CO₃ or K₃PO₄ are robust starting points.[16][17] For Buchwald-Hartwig, NaOtBu is common, but given the substrate's functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ should also be screened. 2. Ensure Solubility/Mixing: If using an inorganic base, ensure vigorous stirring. Consider switching to a soluble organic base (e.g., DBU) or a base with better solubility (e.g., Cs₂CO₃).[9]
Solvent
The solvent must dissolve all reactants to a reasonable extent. Its polarity can influence the rate and selectivity of the reaction.[18][19] Common choices include aprotic polar solvents like 1,4-dioxane, THF, and DMF, or nonpolar solvents like toluene. For Suzuki reactions, aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) are frequently used to dissolve the inorganic base.
1. Screen Solvents: Test a few standard solvents. Toluene, 1,4-dioxane, and a THF/water mixture (for Suzuki) are excellent starting points. 2. Check Solubility: Before running the reaction, perform a simple solubility test of your starting material and coupling partner in the chosen solvent at the target reaction temperature.
Temperature
Reaction rates are highly temperature-dependent. Most cross-coupling reactions require heating (typically 80-120 °C) to overcome activation barriers.[20] However, excessive heat can accelerate catalyst decomposition and increase the rate of side reactions like dehalogenation.[8]
1. Standard Range: Start in the 80-100 °C range. 2. Systematic Optimization: If conversion is low, incrementally increase the temperature by 10 °C. If you observe catalyst decomposition (blackening), lower the temperature and increase the reaction time.
Problem Area 3: Substrate-Specific Side Reactions
If optimization of the core components doesn't solve the problem, you must address the specific reactivity of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Q: I've optimized my conditions but my yield is still poor, and I see multiple byproducts. What's going on?
A: This points towards competing reaction pathways involving your starting material's functional groups.
Issue 1: Dehalogenation: As mentioned in the FAQs, this is a major pathway that consumes your starting material.
Diagnosis: Use LC-MS or GC-MS to confirm the presence of the dehalogenated product (mass = mass of starting material - Br + H).
Solution:
Change the Base/Solvent: This is the most effective strategy. Strong alkoxide bases and alcohol solvents are known hydride sources.[18] Switch to a non-alkoxide base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.[3]
Use a More Active Catalyst System: A more efficient ligand/catalyst can accelerate the desired productive coupling, allowing it to outcompete the dehalogenation pathway.[3]
Issue 2: Nitrile Hydrolysis: The use of a strong base in the presence of water (even trace amounts) can lead to the hydrolysis of the nitrile to a primary amide or carboxylic acid.
Diagnosis: Look for products with masses corresponding to Ar-CONH₂ (mass = starting material + 18) or Ar-COOH (mass = starting material + 19). An FT-IR spectrum of the crude material may show a broad O-H stretch and a C=O stretch.
Solution:
Use Anhydrous Conditions: If using an aqueous system is not required (as in many Buchwald-Hartwig reactions), ensure all reagents and solvents are rigorously dried.
Use a Milder Base: Avoid strong hydroxides or alkoxides if possible. Carbonate or phosphate bases are less likely to promote this side reaction.[6][21]
Issue 3: Interference from the Hydroxyl Group: The terminal -OH can be deprotonated by the base.
Diagnosis: This is harder to diagnose directly but can be inferred if other troubleshooting fails. O-arylation may be observed as a byproduct in C-N or C-O couplings.
Solution: Protect the hydroxyl group. Converting the alcohol to a more robust protecting group, such as a silyl ether (e.g., TBDMS, TIPS), will prevent it from interfering with the reaction. This adds two steps to your synthesis (protection and deprotection) but often salvages a failing reaction.
Protocols for Success
Adherence to best practices in experimental setup is non-negotiable for reproducible, high-yielding reactions.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for coupling 4-Bromo-2-(2-hydroxyethoxy)benzonitrile with a generic arylboronic acid.
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, the arylboronic acid, the palladium precatalyst, and the base.
Solvent Addition: Add the degassed solvent mixture via syringe.
Degassing (Critical Step): Thoroughly degas the reaction mixture. The most reliable method is three freeze-pump-thaw cycles. Alternatively, sparge the solution with argon or nitrogen gas for 15-30 minutes while stirring.[14] Oxygen is a potent inhibitor of Pd(0) catalysts.[14]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Place the solvent in a Schlenk flask sealed with a rubber septum.
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles evolving from the liquid as dissolved gases are released.
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
Cross-Coupling Reactions Guide. (n.d.).
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]
Lee, D. H., & Kim, M. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163. [Link]
Kerr, W. J., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3023–3030. [Link]
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]
The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from a publication on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction. [Link]
Sigman, M. S., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 137(46), 14606–14609. [Link]
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
Lee, T., & Lee, S. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(12), 1943-1951. [Link]
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from a publication on a dual functionalized task specific ionic liquid. [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1973–1983. [Link]
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. [Link]
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. [Link]
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]
Optimization of the temperature for the coupling reaction. (n.d.). ResearchGate. Retrieved from a publication on N-Arylation of amines, amides, imides and sulfonamides. [Link]
A Researcher's Guide to the 13C NMR Spectral Analysis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile: A Predictive and Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth, predictive analysis of the 13C NMR spectrum of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing upon spectral data from structurally analogous compounds to predict and interpret the chemical shifts. This methodology not only offers a robust framework for the analysis of the title compound but also serves as a practical tutorial on spectral interpretation for related molecular scaffolds.
The Structural Landscape and its Predicted 13C NMR Fingerprint
The structure of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile presents a fascinating case for 13C NMR analysis. The benzonitrile core is functionalized with three distinct substituents: a bromine atom, a nitrile group, and a 2-hydroxyethoxy chain. Each of these groups exerts a unique electronic influence on the aromatic ring, leading to a predictable dispersion of the 13C NMR signals.
A detailed, predictive assignment of the 13C NMR chemical shifts for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile is presented in Table 1. These predictions are derived from a comprehensive analysis of substituent effects and comparison with the experimental data of related compounds such as 4-bromobenzonitrile, benzonitrile, and various substituted phenols and ethers.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction and Comparative Analysis
C1 (ipso-CN)
105-110
The carbon atom to which the nitrile group is attached is expected to be significantly shielded. In benzonitrile, this carbon appears around 112 ppm. The presence of the ortho-alkoxy group will likely cause further shielding, shifting it upfield.
C2 (ipso-O)
158-162
The carbon bearing the electron-donating alkoxy group will be significantly deshielded. This is a characteristic chemical shift for carbons attached to oxygen in aromatic ethers.
C3
115-120
This carbon is ortho to the electron-donating alkoxy group and meta to the bromine and nitrile groups. The strong shielding effect of the alkoxy group is expected to dominate, resulting in an upfield shift compared to an unsubstituted benzene (128.5 ppm).
C4 (ipso-Br)
118-122
The carbon attached to the bromine atom typically appears in this region. In 4-bromobenzonitrile, the C-Br signal is observed around 127 ppm. The ortho-alkoxy group's influence will likely cause a slight upfield shift.
C5
135-139
This carbon is meta to the alkoxy group and ortho to the bromine atom. It is expected to be deshielded relative to C3 due to the influence of the adjacent bromine.
C6
112-117
This carbon is ortho to the nitrile group and meta to the alkoxy and bromo substituents. It will be influenced by the anisotropic effect of the nitrile group and the electronic effects of the other substituents.
CN
117-120
The nitrile carbon itself typically resonates in this region of the spectrum.[1]
-OCH2-
68-72
The methylene carbon attached to the aromatic oxygen will be deshielded due to the direct attachment to the electronegative oxygen atom. Data from similar 2-hydroxyethoxybenzene derivatives supports this range.
-CH2OH
60-64
The terminal methylene carbon bearing the hydroxyl group will be slightly more shielded than the other methylene carbon.
Table 1. Predicted 13C NMR Chemical Shifts for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Comparative Spectral Analysis: Building Confidence in Assignments
The power of this predictive approach lies in the comparison with known spectra. Let's consider the key structural fragments and their corresponding 13C NMR data from reference compounds.
4-Bromobenzonitrile: The 13C NMR spectrum of 4-bromobenzonitrile provides a solid foundation for assigning the carbons of the substituted benzene ring.[2][3][4] The observed shifts in this molecule help to calibrate our predictions for the effects of the bromo and nitrile groups.
Benzonitrile: As the parent compound, the spectrum of benzonitrile offers a baseline for understanding the fundamental chemical shifts of the aromatic and nitrile carbons before the introduction of other substituents.[5][6]
Anisole (Methoxybenzene): While not a perfect match, the influence of the methoxy group in anisole provides a good first approximation for the effect of the 2-hydroxyethoxy group on the aromatic ring, particularly for the ipso-carbon (C2) and the ortho and para positions.
1,3-Bis(2-hydroxyethoxy)benzene: The spectral data for this compound is particularly valuable for predicting the chemical shifts of the two methylene carbons in the 2-hydroxyethoxy side chain.[7]
The interplay of electron-donating (2-hydroxyethoxy) and electron-withdrawing (bromo, nitrile) groups creates a distinct pattern of shielding and deshielding across the aromatic ring. The principles of substituent additivity can be applied, but with caution, as steric interactions and non-additive effects can also play a role.[8]
A Standardized Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, adherence to a standardized experimental protocol is crucial. The following step-by-step methodology is recommended for researchers.
Experimental Protocol:
Sample Preparation:
Accurately weigh approximately 20-50 mg of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent peaks.[9]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the 13C probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:
Acquire a standard proton-decoupled 13C NMR spectrum. This is the most common type of 13C NMR experiment and results in a spectrum where each unique carbon atom appears as a single line.[10][11]
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).[8][12]
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 128 to 1024 scans are typically required.
Employ a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Reference the spectrum by setting the TMS signal to 0.0 ppm.
Integrate the peaks (note: integration in proton-decoupled 13C NMR is generally not quantitative unless specific experimental conditions are met).
Perform peak picking to generate a list of chemical shifts.
To further aid in the assignment process, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[11]
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for the 13C NMR analysis of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Figure 1. Experimental workflow for 13C NMR analysis.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile. By systematically dissecting the molecule into its constituent fragments and comparing them to known compounds, we have established a robust set of predicted chemical shifts and a clear rationale for their assignment. The detailed experimental protocol and workflow diagram offer a practical roadmap for researchers seeking to acquire and interpret their own spectral data. This comparative and predictive methodology is not only essential for the structural verification of the title compound but also serves as a valuable educational tool for any scientist or professional engaged in the structural elucidation of novel organic molecules.
References
National Center for Biotechnology Information. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. Available from: [Link]
Fadhil, A. A., & Essa, A. H. (Year). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. Available from: [Link]
SpectraBase. 4-Bromo-benzonitrile. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12162, 4-Bromobenzonitrile. Retrieved February 23, 2024 from [Link].
Jakobsen, J. P., & Hansen, K. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 28(4), 945-958. Available from: [Link]
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
National Center for Biotechnology Information. PubChem Compound Summary for CID 66885, 1,3-Bis(2-hydroxyethoxy)benzene. Retrieved February 23, 2024 from [Link].
University of Regensburg. 13C NMR Spectroscopy. Available from: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Shimadzu Chemistry & Diagnostics. [13C]-4-Bromobenzonitrile. Available from: [Link]
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12966961, 4-Bromo-2-hydroxybenzonitrile. Retrieved February 23, 2024 from [Link].
Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]
Soderberg, T. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available from: [Link]
Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. Available from: [Link]
ResearchGate. Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). Available from: [Link]
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]
HPLC method development for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile purity assay
This guide outlines the strategic development of a High-Performance Liquid Chromatography (HPLC) purity assay for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile (CAS: 1051336-84-1). This compound is a critical pharmacophore int...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic development of a High-Performance Liquid Chromatography (HPLC) purity assay for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile (CAS: 1051336-84-1). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of MEK inhibitors and other kinase-targeting small molecules.
Executive Summary
In drug development, the purity of early-stage intermediates dictates the downstream success of GMP manufacturing. For 4-Bromo-2-(2-hydroxyethoxy)benzonitrile , standard "scouting" gradients often fail to adequately resolve the critical phenolic precursor (4-Bromo-2-hydroxybenzonitrile) from the main peak due to similar hydrophobic cores.
This guide compares a Generic Scouting Method against our Optimized Critical Quality Attribute (CQA) Method . The optimized approach utilizes a specific stationary phase selectivity and a shallow gradient profile to maximize resolution (
) and sensitivity.
Analyte Profiling & Impurity Landscape
To develop a robust method, we must first understand the molecular behaviors of the analyte and its likely impurities.
Properties: Moderately polar (ether/hydroxyl) but retains significant hydrophobicity due to the bromo-benzene core.
Chromophore: Strong UV absorption at 220 nm (nitrile) and 254 nm (aromatic).
Critical Impurities:
Impurity A (Precursor): 4-Bromo-2-hydroxybenzonitrile. Challenge: Phenolic hydroxyl makes it acidic (
) and slightly more polar.
Impurity B (Hydrolysis): 4-Bromo-2-(2-hydroxyethoxy)benzamide. Challenge: Nitrile hydrolysis product; significantly more polar.
Impurity C (Over-Alkylation): Dimerized side-products (if di-haloalkanes are used). Challenge: Highly hydrophobic; elutes late.
Synthesis & Impurity Pathway (Visualized)
Figure 1: Synthesis pathway highlighting the origin of critical impurities tracked by this method.
Comparative Performance Analysis
We compared the performance of a standard "Generic Gradient" (often used in early R&D) against the "Optimized CQA Method".
Experimental Conditions
Parameter
Method A: Generic Scouting
Method B: Optimized CQA (Recommended)
Column
C18 Standard (5 µm, 4.6 x 150 mm)
Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm)
Mobile Phase A
0.1% Formic Acid in Water
0.1% H₃PO₄ in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
5% → 95% B over 20 mins
Hold 20% B (2 min) → 60% B (10 min)
Flow Rate
1.0 mL/min
1.2 mL/min
Detection
UV 254 nm
UV 225 nm (Higher Sensitivity)
Performance Data (Summary)
Metric
Method A (Generic)
Method B (Optimized)
Status
Resolution () (Impurity A vs. Product)
1.8 (Marginal)
4.2 (Excellent)
✅ Improved
Tailing Factor ()
1.4
1.05
✅ Improved
Sensitivity (S/N) (LOQ level)
15:1
45:1
✅ Improved
Run Time
25 min
14 min
✅ Faster
Analysis:
Method A suffers from "gradient compression," where the polar phenolic impurity (Impurity A) elutes too close to the main peak, risking integration errors during purity calculations.
Method B uses a shallow gradient starting at 20% B. This "parks" the polar impurities early while the product retains longer, maximizing separation. The switch to Phosphoric Acid (
) suppresses the ionization of the phenolic impurity more effectively than Formic Acid, resulting in sharper peak shapes.
Detailed Protocol: Optimized CQA Method
This protocol is designed to be self-validating and robust for QC release testing.
A. Reagents & Preparation
Diluent: 50:50 Water:Acetonitrile.
Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).
Sample Preparation: Dissolve 10 mg of sample in 10 mL Diluent. Sonicate for 5 mins to ensure complete dissolution of the hydroxyethoxy chain.
B. Instrument Parameters
Column Temp: 30°C (Controls viscosity and mass transfer).
The following decision tree illustrates the logic applied during the optimization phase. Use this for troubleshooting if your specific matrix yields different results.
Figure 2: Decision tree for troubleshooting resolution issues between the phenolic precursor and the target ether.
References
PubChem. (2025).[1] 4-Bromo-2-hydroxybenzonitrile (Compound Summary).[1][2] National Library of Medicine. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental reference for Gradient Compression effects).
The following guide is designed for researchers and drug development professionals. It synthesizes crystallographic principles with specific structural insights relevant to the 4-Bromo-2-(2-hydroxyethoxy)benzonitrile sca...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed for researchers and drug development professionals. It synthesizes crystallographic principles with specific structural insights relevant to the 4-Bromo-2-(2-hydroxyethoxy)benzonitrile scaffold—a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and PROTAC linkers.
Executive Summary
4-Bromo-2-(2-hydroxyethoxy)benzonitrile represents a pivotal functionalized scaffold in medicinal chemistry. Unlike its phenolic precursor (4-bromo-2-hydroxybenzonitrile), the introduction of the 2-hydroxyethoxy "tail" significantly alters the solid-state behavior, transitioning the lattice from a planar, pi-stacking dominated regime to a flexible, hydrogen-bond network driven architecture.
This guide provides a comparative technical analysis of the crystal structure data, contrasting the Product (Hydroxyethoxy derivative) against its Precursor (Phenol) and Blocked Analog (Methoxyethoxy) . These insights are essential for process chemists optimizing purification and solid-state stability.
Comparative Structural Analysis
The crystallographic performance of the target molecule is best understood by benchmarking it against its structural relatives. The primary driver of the lattice difference is the donor-acceptor capability of the side chain.
Technical Insight: The Precursor often exhibits disorder in the bromine/nitrile positions due to the molecule's ability to rotate 180° without significant steric penalty in a planar stack. The Target Product, however, is "locked" by the bulky hydroxyethoxy chain, often yielding superior diffraction resolution and unambiguous structure determination.
Structural Mechanism & Interaction Networks
Understanding the intermolecular forces is crucial for predicting stability and solubility.
The "Flexible Linker" Effect
The addition of the ethylene glycol chain (-O-CH2-CH2-OH) introduces a critical Hydrogen Bond Donor (OH) that is absent in the methoxy-analog and geometrically distinct from the phenolic precursor.
Precursor (Phenol): Forms a strong intramolecular hydrogen bond between the phenol -OH and the ortho-nitrile nitrogen. This "closes" the molecule, making it more lipophilic and reliant on pi-pi stacking for crystal packing.
Target (Hydroxyethoxy): The chain length prevents intramolecular bonding to the nitrile. Instead, the terminal -OH seeks intermolecular partners (neighboring Nitrile N or Ether O), forming infinite 1D chains or 2D sheets. This network significantly enhances the mechanical stability of the crystal.
Visualization: Interaction Pathway
The following diagram illustrates the shift in dominant forces from the precursor to the target.
Figure 1: Mechanistic shift from intramolecular self-capping (Precursor) to intermolecular networking (Target), resulting in enhanced lattice stability.
Experimental Protocols
To replicate these results or validate a new batch, follow these standardized protocols. These methods ensure the growth of single crystals suitable for X-ray diffraction (XRD).
A. Crystallization Protocol (Slow Evaporation)
This method is optimized to minimize twinning, a common issue with flexible ether derivatives.
Dissolution: Dissolve 50 mg of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile in 4 mL of Methanol (HPLC grade).
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
Antisolvent Addition: Carefully layer 1 mL of Water or Hexane on top (do not mix).
Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and store in a vibration-free environment at 20°C .
Harvest: Colorless block-like crystals should appear within 48-72 hours .
B. Data Collection Parameters
For publication-quality data, adhere to these collection standards:
Temperature: 100 K (Cryocooling is mandatory to freeze the flexible ethoxy tail).
Radiation source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å). Note: Cu is preferred for absolute configuration if chiral impurities are suspected, though this molecule is achiral.
Resolution: 0.8 Å or better.
Synthesis & Workflow Validation
The purity of the crystal is directly dependent on the efficiency of the alkylation step. The following workflow ensures the isolation of the correct O-alkylated product over the N-alkylated impurity (a common byproduct in benzonitrile chemistry).
Figure 2: Synthesis and validation workflow. Critical control point is the recrystallization step to remove inorganic salts and N-alkylated byproducts.
References
Precursor Structure (3-Bromo/5-Bromo variants): Oh, C. H., & Tanski, J. M. (2012).[1] Crystal structure of 5-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E. Link
Structural Homologues: Anderson, S. R., & Mueller, P. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E, 71(5), o523–o524. Link
Synthetic Methodology (Alkylation of Hydroxybenzonitriles): Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020).[2] BioRxiv. Link
PROTAC Linker Applications: Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs. Frontiers in Chemistry. Link
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile
As laboratory professionals engaged in the frontiers of research and drug development, our responsibility extends beyond discovery to the safe and environmentally conscious management of all chemical substances. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals engaged in the frontiers of research and drug development, our responsibility extends beyond discovery to the safe and environmentally conscious management of all chemical substances. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile. The procedures outlined here are grounded in established safety principles and regulatory compliance, ensuring the protection of personnel and the environment.
Core Principle: Hazard Identification and Risk Assessment
The molecule contains three key functional groups that dictate its classification and handling:
Aromatic Nitrile: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]
Bromine Substituent: As a halogenated organic compound, it requires specific disposal pathways and must not be mixed with non-halogenated waste.[5][6][7][8] Halogenated waste streams are typically managed through incineration, a process that is more costly and complex than the fuel blending used for non-halogenated solvents.[8]
Hydroxyethoxy Group: This group may affect the compound's solubility and physical state but does not diminish the hazards associated with the nitrile and bromo-aromatic core.
Based on similar compounds, 4-Bromo-2-(2-hydroxyethoxy)benzonitrile should be treated as hazardous waste, likely classified as toxic and an irritant.[2][9][10][11] Therefore, under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in general solid waste.[2][5][7]
Essential Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The minimum required PPE includes:
Eye Protection : Wear tightly fitting safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2][9]
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[2][12]
Protective Clothing : A lab coat, a chemical-resistant apron, and closed-toe shoes are mandatory to prevent skin contact.[9]
Respiratory Protection : All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][13]
Step-by-Step Disposal Protocol
The following procedure ensures a systematic and safe approach to waste management from the point of generation to final collection.
Step 1: Waste Segregation (The Critical First Step)
Immediately upon generation, all waste containing 4-Bromo-2-(2-hydroxyethoxy)benzonitrile must be segregated as Halogenated Organic Waste .[5][6][7]
Rationale : Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the more expensive and energy-intensive disposal method (incineration) for all of it.[8] Even small concentrations (e.g., 1,000 ppm) can render a solvent mixture classified as halogenated.[8]
This includes:
Unused or expired solid 4-Bromo-2-(2-hydroxyethoxy)benzonitrile.
Solutions containing the compound.
Contaminated labware (e.g., pipette tips, vials).
Spill cleanup materials.
Contaminated PPE (gloves, weighing papers).
Step 2: Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure clear communication of hazards.
Select an Appropriate Container : Use a dedicated, leak-proof container with a secure screw-top cap that is compatible with the chemical waste.[8][14] For solid waste, a clearly marked, sealable bag or drum is appropriate.
Labeling : The container must be clearly and accurately labeled at the moment the first drop of waste is added.[7] The label must include:
The full chemical name: "4-Bromo-2-(2-hydroxyethoxy)benzonitrile ". Do not use abbreviations or chemical formulas.[7]
An enumeration of all chemical components and their approximate percentages if it is a mixed waste stream.
The appropriate hazard pictograms (e.g., toxicity, irritant).
Step 3: Waste Accumulation and Storage
Accumulated waste must be stored safely pending collection by a licensed disposal vendor.
Designated Storage Area : Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[15] This area should be away from general laboratory traffic and incompatible materials.[7]
Secondary Containment : Placing the primary waste container inside a larger, chemically resistant tub or bin is a highly recommended best practice to contain any potential leaks or spills.[15]
Keep Containers Closed : Waste containers must remain sealed at all times except when actively adding waste.[7]
Step 4: Spill Management
Accidental spills generate hazardous waste and must be managed promptly and safely.
Evacuate and Ventilate : Ensure the immediate area is clear and that ventilation (i.e., the chemical fume hood) is operating to capture any vapors or dust.[2]
Wear Full PPE : Don the full PPE as described in Section 2 before attempting any cleanup.
Contain and Absorb : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[2][9]
Collect and Containerize : Place all contaminated absorbent material and cleanup supplies into a designated hazardous waste container and label it as described in Step 2.[2][9]
Decontaminate : Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Step 5: Final Disposal
The ultimate disposal of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile must be handled by professionals.
Engage a Licensed Vendor : Arrange for the collection, transport, and disposal of the waste with a certified hazardous waste management company.[9][16] Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.
Provide Documentation : Furnish the disposal company with a copy of the Safety Data Sheet (SDS) for a closely related compound (like 4-Bromobenzonitrile) and a full list of the waste container's contents.[9][16]
Maintain Records : Keep meticulous records of all hazardous waste disposal, including manifests, pickup dates, and quantities. This documentation is essential for regulatory compliance.[16]
Quantitative Data Summary for a Related Compound
The table below summarizes key data for the closely related compound, 4-Bromobenzonitrile, to provide a reference for the expected hazard class and properties.
H301/H302 (Toxic/Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects)